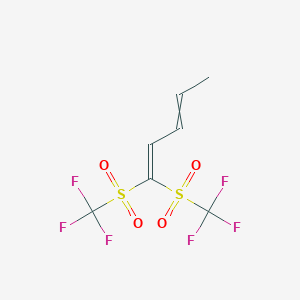
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene is a unique organosulfur compound characterized by the presence of two trifluoromethanesulfonyl groups attached to a penta-1,3-diene backbone. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene typically involves the reaction of penta-1,3-diene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl groups. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles such as amines, thiols, or halides, leading to the formation of various functionalized derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to enhance their stability and reactivity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, pharmaceuticals, and materials science applications.
Wirkmechanismus
The mechanism by which 1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene exerts its effects involves the activation of the penta-1,3-diene backbone through the electron-withdrawing trifluoromethanesulfonyl groups. This activation increases the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(trifluoromethanesulfonyl)penta-1,3-diene can be compared with other similar compounds, such as:
1-(Bis-trifluoromethanesulfonyl-methyl)-2,3,4,5,6-pentafluoro-benzene: This compound also contains the trifluoromethanesulfonyl group and is used in similar applications, but its aromatic backbone provides different reactivity and stability profiles.
The uniqueness of this compound lies in its combination of the penta-1,3-diene backbone with the highly electron-withdrawing trifluoromethanesulfonyl groups, which imparts distinct reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
58510-89-7 |
|---|---|
Molekularformel |
C7H6F6O4S2 |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
1,1-bis(trifluoromethylsulfonyl)penta-1,3-diene |
InChI |
InChI=1S/C7H6F6O4S2/c1-2-3-4-5(18(14,15)6(8,9)10)19(16,17)7(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
NQVCWAKRNXBIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)

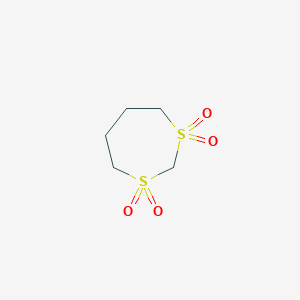
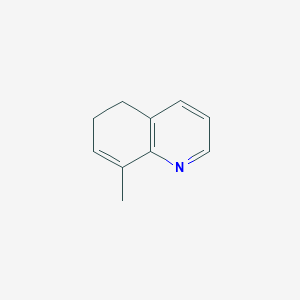

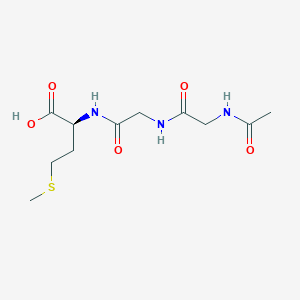
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
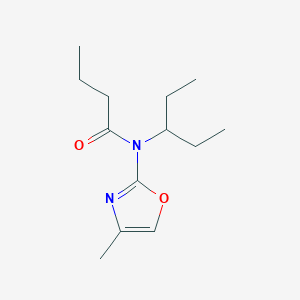
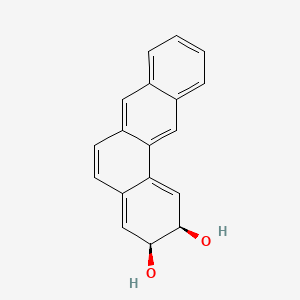
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
